

# Image acquisition and reconstruction parameters for ATX-1905 PET

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATX-1905  |           |
| Cat. No.:            | B15573063 | Get Quote |

# Application Notes and Protocols for ATX-1905 PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for positron emission tomography (PET) imaging using the novel radiotracer [18F]**ATX-1905**, which targets autotaxin (ATX). The protocols outlined below are designed for preclinical research in murine models, particularly for the investigation of diseases where ATX is implicated, such as pulmonary fibrosis and certain cancers.

## Overview of [18F]ATX-1905

[18F]**ATX-1905** is a fluorine-18 labeled PET ligand designed for the non-invasive quantification of autotaxin. ATX is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including tissue repair, inflammation, and fibrosis. Elevated ATX levels are associated with idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions. PET imaging with [18F]**ATX-1905** allows for the in vivo assessment of ATX expression, which can be a valuable biomarker for disease diagnosis, monitoring progression, and evaluating the efficacy of therapeutic interventions.

## **Preclinical Applications**

[18F]ATX-1905 PET imaging has demonstrated significant potential in preclinical models for:



- Early Detection of Fibrosis: Studies have shown that [18F]**ATX-1905** can detect early-stage pulmonary fibrosis in bleomycin-induced mouse models.
- Disease Monitoring: The tracer can be used to longitudinally monitor the progression of fibrotic diseases.
- Treatment Efficacy Assessment: [18F]ATX-1905 PET can quantify changes in ATX expression in response to anti-fibrotic therapies.
- Biodistribution Studies: Understanding the whole-body distribution and pharmacokinetics of [18F]ATX-1905 is crucial for its development as a clinical imaging agent.

# Experimental Protocols Radiotracer Administration and Animal Handling

This protocol describes the preparation and administration of [18F]**ATX-1905** to mice for subsequent PET imaging.

#### Materials:

- [18F]ATX-1905 solution for injection
- Sterile saline
- Anesthesia system (e.g., isoflurane vaporizer)
- Heating pad or lamp to maintain animal body temperature
- Tail vein catheter or insulin syringes
- Animal scale

#### Procedure:

• Animal Preparation: Acclimatize mice to the laboratory environment before the experiment. House animals under standard conditions with ad libitum access to food and water.



- Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
- Catheterization: If performing dynamic imaging, place a catheter in the lateral tail vein for precise tracer injection. For static imaging, direct tail vein injection using an insulin syringe is sufficient.
- Radiotracer Dosing: The recommended injected dose of [ $^{18}$ F]**ATX-1905** for a mouse is approximately 3.7-7.4 MBq (100-200  $\mu$ Ci). The exact activity should be measured in a dose calibrator before injection.
- Injection: Administer the radiotracer as a bolus via the tail vein. For dynamic scans, start the PET acquisition simultaneously with the injection.
- Monitoring: Throughout the procedure, monitor the animal's vital signs and maintain its body temperature using a heating pad or lamp.

### **PET/CT Image Acquisition**

This protocol outlines the parameters for acquiring PET and CT data from a mouse following [18F]**ATX-1905** administration. These parameters are based on typical settings for preclinical PET/CT scanners such as the Siemens Inveon or Mediso nanoScan.



| Parameter                                                            | Specification                                                     |
|----------------------------------------------------------------------|-------------------------------------------------------------------|
| PET Scanner                                                          | Preclinical PET/CT System (e.g., Siemens Inveon, Mediso nanoScan) |
| Animal Positioning                                                   | Prone, centered in the field of view                              |
| Anesthesia                                                           | 1.5-2% Isoflurane                                                 |
| Physiological Monitoring                                             | Respiration and temperature                                       |
| CT Acquisition (for attenuation correction and anatomical reference) |                                                                   |
| X-ray Voltage                                                        | 50-80 kVp                                                         |
| X-ray Current                                                        | 500-600 μΑ                                                        |
| Projections                                                          | 180-480                                                           |
| Exposure Time                                                        | 200-300 ms per projection                                         |
| Voxel Size                                                           | ~100 μm isotropic                                                 |
| PET Acquisition                                                      |                                                                   |
| Static Imaging                                                       | _                                                                 |
| Uptake Time                                                          | 60 minutes post-injection                                         |
| Acquisition Duration                                                 | 10-20 minutes                                                     |
| Dynamic Imaging                                                      |                                                                   |
| Acquisition Start                                                    | Coincident with tracer injection                                  |
| Total Duration                                                       | 60 minutes                                                        |
| Framing                                                              | 12 x 10s, 6 x 30s, 5 x 60s, 4 x 300s, 2 x 600s<br>(example)       |
| Energy Window                                                        | 350-650 keV                                                       |
| Coincidence Timing Window                                            | 3.4 ns                                                            |



### **PET Image Reconstruction**

This protocol provides recommended parameters for reconstructing the acquired PET data to generate high-quality images for analysis.

| Parameter                  | Specification                                                       |  |
|----------------------------|---------------------------------------------------------------------|--|
| Algorithm                  | 3D Ordered Subset Expectation Maximization (OSEM-3D)                |  |
| Iterations                 | 2-4                                                                 |  |
| Subsets                    | 16-21                                                               |  |
| Voxel Size                 | 0.4 mm x 0.4 mm x 0.8 mm (example)                                  |  |
| Corrections                |                                                                     |  |
| Attenuation Correction     | CT-based                                                            |  |
| Scatter Correction         | Model-based (e.g., Single Scatter Simulation)                       |  |
| Randoms Correction         | Delayed coincidence window                                          |  |
| Decay Correction           | Applied to the start of the scan                                    |  |
| Post-reconstruction Filter | Gaussian filter (e.g., 1.5 mm FWHM) - optional, for noise reduction |  |

# Visualization of Workflows and Pathways Experimental Workflow for ATX-1905 PET Imaging

The following diagram illustrates the general experimental workflow for a preclinical [18F]**ATX-1905** PET/CT study.





Click to download full resolution via product page

General workflow for a preclinical [18F]ATX-1905 PET/CT study.

### **Autotaxin-LPA Signaling Pathway**

This diagram depicts the simplified signaling pathway involving autotaxin, which is the target of the [18F]ATX-1905 PET tracer.





Click to download full resolution via product page

Simplified Autotaxin (ATX) - Lysophosphatidic Acid (LPA) signaling pathway.

#### **Data Analysis and Interpretation**

Quantitative analysis of [18F]ATX-1905 PET images can be performed using various methods:

- Standardized Uptake Value (SUV): For static images, regions of interest (ROIs) can be drawn on the target tissues (e.g., fibrotic lung regions) to calculate the SUV, which normalizes the tracer uptake to the injected dose and body weight.
- Time-Activity Curves (TACs): For dynamic studies, TACs are generated by plotting the average radioactivity concentration within an ROI over time.
- Kinetic Modeling: TACs can be analyzed using compartmental models to estimate physiological parameters such as the rate of tracer delivery and binding.



An increase in [18F]**ATX-1905** uptake, as indicated by a higher SUV or altered kinetic parameters, is indicative of elevated ATX expression in the tissue of interest.

#### Conclusion

[18F]**ATX-1905** is a promising PET radiotracer for the non-invasive assessment of autotaxin expression in vivo. The protocols provided in these application notes offer a framework for researchers to utilize this tool in preclinical models of fibrosis and other ATX-related diseases. Adherence to standardized imaging and reconstruction parameters is crucial for obtaining reproducible and quantifiable results.

 To cite this document: BenchChem. [Image acquisition and reconstruction parameters for ATX-1905 PET]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573063#image-acquisition-and-reconstruction-parameters-for-atx-1905-pet]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com